molecular formula C16H10ClNO2S B2575919 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione CAS No. 568550-95-8

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Cat. No.: B2575919
CAS No.: 568550-95-8
M. Wt: 315.77
InChI Key: ZPVQRBCEYPFUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 4-chloro-phenylsulfanyl group attached to a phenyl ring.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylphenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S/c17-11-5-7-12(8-6-11)21-14-4-2-1-3-13(14)18-15(19)9-10-16(18)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVQRBCEYPFUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione serves as a valuable building block in organic synthesis. It is utilized in the development of new materials and catalysts due to its ability to participate in various chemical reactions. The compound's structural features allow it to be modified for specific applications in synthetic chemistry.

Biology

In biological research, this compound is used to study protein interactions and functions. Its ability to inhibit certain enzymes makes it a candidate for proteomics studies, where understanding protein dynamics is crucial.

Medicine

The compound shows promise as a therapeutic agent. Ongoing research is exploring its potential as an inhibitor in various biochemical pathways, which could lead to new treatments for diseases. Its mechanism of action involves binding to specific molecular targets, thereby blocking their activity and influencing cellular functions.

Industry

In industrial applications, this compound may be employed in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various sectors.

Research indicates that compounds with similar structures exhibit diverse biological effects:

  • Antimicrobial Activity: Compounds containing chlorophenyl and sulfanyl groups often demonstrate antibacterial properties.
  • Antioxidant Activity: The presence of the pyrrole ring contributes to antioxidant capabilities.
  • Enzyme Inhibition: Potential inhibition of enzymes such as acetylcholinesterase has been observed.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • In Vivo Studies: Research demonstrated that related compounds significantly reduced bacterial load in animal models of infection, indicating potential therapeutic applications against bacterial pathogens.
  • Toxicity Assessment: Toxicological evaluations have shown that derivatives exhibit low toxicity profiles in mammalian cell lines, suggesting a favorable safety margin for further development.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

1-(4-Cl-benzil)-3-Cl-4-(CF3-phenylamino)-pyrrole-2,5-dione (MI-1)

Structural Features :

  • Substitutions: Two chlorine atoms (at positions 3 and 4), a trifluoromethyl-phenylamino group, and a benzyl group. Key Findings:
  • Exhibits potent anticancer activity via dual mechanisms: tyrosine kinase inhibition (targeting EGF-R, VEGF-R, etc.) and DNA intercalation .
  • Demonstrates stronger DNA-binding efficacy than doxorubicin, a benchmark chemotherapeutic, as shown by enhanced supercoiled DNA retardation in electrophoresis .
    Comparison :
  • The presence of multiple electron-withdrawing groups (Cl, CF3) in MI-1 likely enhances DNA interaction and kinase inhibition.

1-(4-Fluorophenyl)-pyrrole-2,5-dione

Structural Features :

  • Substitutions: A single fluorine atom at the para position of the phenyl ring.
    Key Findings :
  • Fluorine’s high electronegativity and small atomic radius can improve metabolic stability and membrane permeability compared to bulkier substituents .
    Comparison :
  • Replacing chlorine with fluorine in the target compound could reduce steric hindrance and alter binding kinetics, though this may come at the cost of reduced electrophilic reactivity.

PKC Inhibitors with Pyrrole-2,5-dione Scaffold

Examples :

  • 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione.
    Structural Features :
  • Bulky substituents (indole, quinazoline) attached to the pyrrole-dione core.
    Key Findings :
  • These compounds act as protein kinase C (PKC) inhibitors , targeting diabetic complications .
    Comparison :
  • The target compound’s simpler substituents (phenylsulfanyl vs. indole/quinazoline) suggest a divergent mechanism, possibly favoring tyrosine kinase or DNA targeting over PKC inhibition.

1-[3-(2-[18F]Fluoropyridin-3-yloxy)propyl]-pyrrole-2,5-dione

Structural Features :

  • A fluoropyridine group linked via a propyl chain.
    Key Findings :
  • Used as a radiolabeling reagent for peptides/proteins in PET imaging .
    Comparison :
  • Unlike therapeutic maleimides, this derivative’s fluoropyridine group enables radiochemical applications, underscoring the scaffold’s versatility. The target compound’s lack of radiolabeling groups limits it to therapeutic contexts.

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione

Structural Features :

  • Chlorine and trifluoromethyl groups on the phenyl ring.
    Key Findings :
  • Comparison:
  • The target compound’s phenylsulfanyl group may offer similar lipophilicity but with distinct electronic effects (e.g., sulfur’s polarizability), influencing binding to hydrophobic enzyme pockets.

Data Table: Comparative Analysis of Pyrrole-2,5-dione Derivatives

Compound Name Key Substituents Biological Activity Mechanism Evidence Source
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-... 4-Cl-phenylsulfanyl Theoretical: Anticancer Putative kinase/DNA interaction N/A
MI-1 3-Cl, 4-Cl, CF3-phenylamino Anticancer Tyrosine kinase/DNA intercalation
1-(4-Fluorophenyl)-pyrrole-2,5-dione 4-F-phenyl Theoretical: Improved stability Unknown
PKC Inhibitors (e.g., indole derivatives) Indole, quinazoline Anti-diabetic PKC inhibition
Radiolabeled fluoropyridine derivative 18F-fluoropyridine Diagnostic imaging Protein/peptide labeling
1-(4-Chloro-3-trifluoromethyl-phenyl)-... 4-Cl, 3-CF3 Therapeutic potential Lipophilicity-driven targeting

Biological Activity

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, with the molecular formula C₁₆H₁₀ClNO₂S and a molecular weight of 315.77 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and its implications in therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring : Achieved through Paal-Knorr synthesis involving a 1,4-dicarbonyl compound and ammonia or a primary amine.
  • Substitution Reactions : The introduction of phenylsulfanyl and chloro-phenyl groups via nucleophilic aromatic substitution.
  • Final Assembly : Coupling the substituted pyrrole with the phenylsulfanyl and chloro-phenyl groups under controlled conditions.

This synthetic route allows for the modification of side groups to enhance biological activity.

Biological Activity

Research has shown that this compound exhibits various biological activities:

Antitumor Activity

Studies indicate that derivatives of pyrrole-2,5-dione can inhibit the growth of cancer cell lines. For instance, compounds similar to this structure have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to antitumor effects .

Table 1: Antitumor Activity of Pyrrole Derivatives

CompoundCell Line TestedGI50 (M)Mechanism
2aHCT-1161.0 × 10⁻⁸EGFR Inhibition
2bSW-6201.6 × 10⁻⁸VEGFR2 Inhibition
2cColo-2051.3 × 10⁻⁸Membrane Interaction

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to active sites on specific enzymes, disrupting their function.
  • Membrane Interaction : Altering lipid bilayer properties, which may affect cellular signaling pathways .

Other Biological Activities

In addition to antitumor properties, derivatives of pyrrole-2,5-dione have shown:

  • Antioxidant Activity : Some compounds exhibit the ability to scavenge free radicals.
  • Anti-inflammatory Properties : These compounds have been tested for their ability to reduce inflammation in various models .

Case Studies

A notable study synthesized several derivatives based on the pyrrole structure and evaluated their biological activities. Among them, one derivative demonstrated significant inhibition against colon cancer cell lines and showed promise in vivo for tumor reduction in rat models . The study utilized molecular docking techniques to predict interactions with target proteins.

Q & A

Q. What are the optimal synthetic routes for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with maleic anhydride derivatives or coupling reactions using palladium catalysts. For example, similar pyrrole-2,5-dione derivatives are synthesized via nucleophilic aromatic substitution of thiol-containing precursors with halogenated aryl intermediates. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to enhance yield and purity. Statistical methods like Design of Experiments (DoE) can systematically minimize trial-and-error approaches .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on a combination of techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with the sulfanyl group causing distinct deshielding in aromatic regions.
  • X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for confirming the planar pyrrole-dione core and substituent orientations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantum chemical methods (e.g., B3LYP/6-311++G(d,p)) model the electron-withdrawing effects of the 4-chloro-phenylsulfanyl group, which stabilizes the pyrrole-dione core and influences charge transfer in potential applications (e.g., organic electronics). Transition-state modeling further elucidates reaction pathways for functionalization .

Q. How does the sulfanyl substituent influence the compound’s spectroscopic and electronic behavior?

  • Methodological Answer : The sulfanyl group (–S–) introduces conjugation via lone-pair electrons, altering UV-Vis absorption spectra (e.g., bathochromic shifts in π→π* transitions). Electrochemical studies (cyclic voltammetry) reveal redox activity, with the sulfanyl moiety acting as an electron donor. Comparative studies with non-sulfanyl analogs highlight its role in modulating solubility and intermolecular interactions .

Q. What challenges arise in scaling up synthesis, and how can separation technologies address them?

  • Methodological Answer : Scaling up often faces issues like low yields due to side reactions (e.g., oxidation of the sulfanyl group). Membrane separation technologies or column chromatography with gradient elution can isolate the target compound from byproducts. Process simulation tools (Aspen Plus) optimize solvent recovery and reaction kinetics. Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., temperature, stoichiometry) to enhance reproducibility .

Q. How can this compound be applied in material science, such as in OLEDs or polymers?

  • Methodological Answer : The conjugated pyrrole-dione core and sulfanyl-phenyl substituents make it a candidate for:
  • OLEDs : As an electron-transport layer due to its low LUMO energy.
  • Conductive Polymers : Copolymerization with thiophene derivatives enhances charge mobility.
    Experimental validation involves thin-film deposition (spin-coating) and characterization via AFM for morphology and PL spectroscopy for emissive properties. Computational screening (e.g., molecular docking) assesses compatibility with common electrode materials .

Data Interpretation and Contradictions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotational barriers).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals.
  • Comparative Analysis : Benchmarks against structurally characterized analogs (e.g., 1-(4-Methoxyphenyl)pyrrolidone derivatives) .

Experimental Design and Optimization

Q. What statistical approaches optimize reaction conditions for derivatives of this compound?

  • Methodological Answer : Factorial design (e.g., Taguchi or Box-Behnken) identifies significant variables (e.g., catalyst concentration, reaction time). For example, a 3k^k factorial design can optimize Suzuki-Miyaura coupling yields by varying Pd catalyst loading, base strength, and solvent polarity. Analysis of variance (ANOVA) prioritizes factors affecting purity and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.